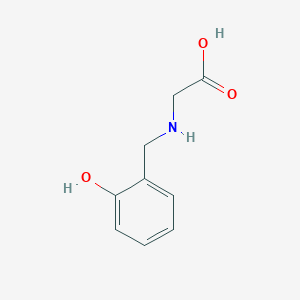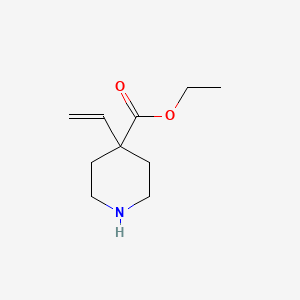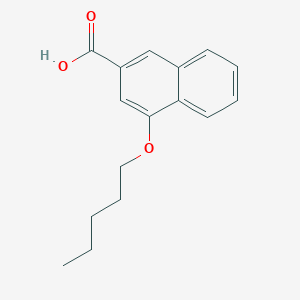
(2-Hydroxybenzyl)glycine
描述
N-(2-Hydroxybenzyl)-glycine is an organic compound that features a glycine molecule bonded to a 2-hydroxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxybenzyl)-glycine typically involves the reaction of glycine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxybenzyl)-glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Hydroxybenzyl)-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
科学研究应用
N-(2-Hydroxybenzyl)-glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-(2-Hydroxybenzyl)-glycine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can disrupt the function of metalloenzymes and other metal-dependent processes.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxybenzyl)alanine
- N-(2-Hydroxybenzyl)ethylenediamine
- N-(2-Hydroxybenzyl)aspartate
Uniqueness
N-(2-Hydroxybenzyl)-glycine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. Its glycine backbone provides flexibility, while the 2-hydroxybenzyl group offers specific binding capabilities. This combination makes it a versatile compound for various applications.
属性
CAS 编号 |
2233-84-3 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
2-[(2-hydroxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
InChI 键 |
FZQZIWPHRQKFPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)

![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)



